molecular formula C19H25N5O B4506824 N,N,2-trimethyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine

N,N,2-trimethyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine

Cat. No.: B4506824
M. Wt: 339.4 g/mol
InChI Key: HGNOIQOFZPDEQL-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.20591044 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic and Antiserotonin Properties

  • Cyproheptadine , a compound related to the queried chemical, demonstrates significant antihistaminic and antiserotonin actions. This includes the capacity to antagonize the effects of histamine and serotonin in various experimental setups, indicating its potential use in treating allergic reactions and serotonin-related disorders (Stone et al., 1961).

Synthesis and Anti-Inflammatory Applications

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the queried compound, showed significant anti-inflammatory and analgesic activities. These synthesized compounds were found to be effective cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

Applications in Medicinal Chemistry

  • Piperazines, which form part of the queried compound’s structure, are privileged scaffolds in medicinal chemistry. A study focused on the synthesis of 2-substituted piperazines under visible-light-driven conditions, highlighting their importance in the development of pharmaceuticals (Gueret et al., 2020).

Anticancer Research

  • A series of derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some compounds showed promising activity, suggesting potential applications in cancer therapy (Mallesha et al., 2012).

Neuropharmacology

  • Conformationally restricted butyrophenones with piperazine structures (related to the queried compound) have been evaluated as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating potential applications in the treatment of psychiatric disorders (Raviña et al., 2000).

Radiochemical Synthesis

  • The synthesis of a compound structurally related to the queried chemical was explored for imaging dopamine D4 receptors, demonstrating its application in neuroimaging and the study of neurological disorders (Eskola et al., 2002).

Properties

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-5-7-16(8-6-14)19(25)24-11-9-23(10-12-24)18-13-17(22(3)4)20-15(2)21-18/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNOIQOFZPDEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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